REACTION_CXSMILES
|
[CH2:1]([C:19]1[CH:24]=[C:23](C)[CH:22]=[C:21](CCCCCCCCC)[C:20]=1O)[C:2]1C=C(C)C=[C:4]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]CCCC)[C:3]=1O.[OH:36]C1C(CCCCCCCCC)=CC(C)=CC=1CC1C(O)=C(CC2C=C(C)C=C(CCCCCCCCC)C=2O)C=C(C)C=1>>[CH2:1]([C:19]1[CH:24]=[CH:23][C:22]([OH:36])=[CH:21][CH:20]=1)[CH2:2][CH2:3][CH2:4][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]
|
Name
|
( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
70
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( B )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
substituted phenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=C(C(=CC(=C1)C)CCCCCCCCC)O)C1=C(C(=CC(=C1)C)CCCCCCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(CC2=CC(=CC(=C2O)CC2=C(C(=CC(=C2)C)CCCCCCCCC)O)C)C=C(C=C1CCCCCCCCC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 40° C.
|
Type
|
CUSTOM
|
Details
|
a pour point of -30° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCC)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |